Comparative Plasma Half-Life: Ercalcidiol (25(OH)D2) Demonstrates a 7.9% Shorter Mean Half-Life Than Calcifediol (25(OH)D3)
Ercalcidiol (25(OH)D2) exhibits a significantly shorter plasma half-life compared to its D3-derived analog, Calcifediol (25(OH)D3). This distinction is critical for designing dosing regimens and interpreting steady-state concentrations. A clinical study using deuterated stable isotope tracers (40 nmol oral dose) in 36 healthy men (n=18 UK, n=18 The Gambia) measured the elimination half-lives of both metabolites. For the combined cohort, the mean half-life of Ercalcidiol (25(OH)D2) was 13.9 ± 2.6 days, while the half-life of Calcifediol (25(OH)D3) was 15.1 ± 3.1 days [1]. This represents an absolute difference of 1.2 days and a relative reduction of 7.9% (P = .001). In a subgroup of Gambian participants with lower baseline 25(OH)D levels, the difference was even more pronounced: 12.8 ± 2.3 days for Ercalcidiol versus 14.7 ± 3.5 days for Calcifediol, a reduction of 12.9% (P < .001) [1].
| Evidence Dimension | Plasma Elimination Half-Life (days, mean ± SD) |
|---|---|
| Target Compound Data | 13.9 ± 2.6 days (combined cohort); 12.8 ± 2.3 days (Gambian cohort) |
| Comparator Or Baseline | Calcifediol (25(OH)D3): 15.1 ± 3.1 days (combined cohort); 14.7 ± 3.5 days (Gambian cohort) |
| Quantified Difference | Absolute: -1.2 days; Relative: -7.9% (P = .001) combined; -12.9% (P < .001) in Gambian cohort |
| Conditions | Oral tracer dose of 40 nmol deuterated-25(OH)D2 and deuterated-25(OH)D3 in healthy men (aged 24 and 39 years), plasma sampling over 33 days |
Why This Matters
A shorter half-life dictates that Ercalcidiol clears from circulation faster than Calcifediol, which directly impacts the required frequency and dosage of D2-based supplementation to achieve comparable steady-state 25(OH)D levels in clinical or nutritional intervention studies.
- [1] Jones KS, Assar S, Harnpanich D, et al. 25(OH)D2 half-life is shorter than 25(OH)D3 half-life and is influenced by DBP concentration and genotype. J Clin Endocrinol Metab. 2014;99(9):3373-3381. View Source
